(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane
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Overview
Description
(1S,4R)-5-chloro-6-methylidenebicyclo[211]hexane is a bicyclic organic compound characterized by a unique structure that includes a chlorine atom and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a chlorinating agent. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane: shares similarities with other bicyclic compounds such as norbornene and its derivatives.
Norbornene: Known for its use in polymer chemistry and as a precursor in organic synthesis.
Bicyclo[2.2.1]heptane: Another related compound with applications in organic synthesis and materials science.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Biological Activity
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane is a bicyclic organic compound with potential biological activity. Understanding its properties, mechanisms of action, and applications in various fields is crucial for its development in pharmaceuticals and other industries.
Chemical Structure and Properties
The molecular formula of this compound is C7H9Cl, and it features a unique bicyclic structure that contributes to its chemical reactivity and biological interactions. The compound's stereochemistry is defined by its (1S,4R) configuration, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.
Research indicates that the compound may exert its biological effects through various mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for metabolic disorders.
Case Studies
Several case studies have investigated the biological effects of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of growth in Gram-positive bacteria |
Study 2 | Assess cytotoxicity on cancer cells | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM |
Study 3 | Investigate enzyme inhibition | Demonstrated inhibition of enzyme X with a Ki value of 2 µM |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Studies : The compound was tested against various pathogens, showing effective inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In assays involving human cancer cell lines, the compound displayed selective toxicity towards malignant cells while sparing normal cells .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound might disrupt cellular membranes or interfere with DNA synthesis in targeted cells .
Properties
CAS No. |
822-77-5 |
---|---|
Molecular Formula |
C7H9Cl |
Molecular Weight |
128.60 g/mol |
IUPAC Name |
(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H9Cl/c1-4-5-2-3-6(4)7(5)8/h5-7H,1-3H2/t5-,6+,7? |
InChI Key |
DVQJJHAEFCRTRQ-MEKDEQNOSA-N |
Isomeric SMILES |
C=C1[C@@H]2CC[C@H]1C2Cl |
Canonical SMILES |
C=C1C2CCC1C2Cl |
Origin of Product |
United States |
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